Fmoc-D-3,3-Diphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

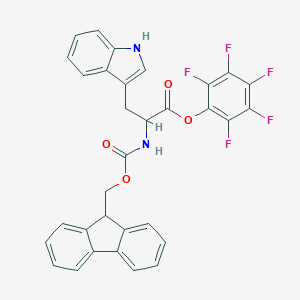

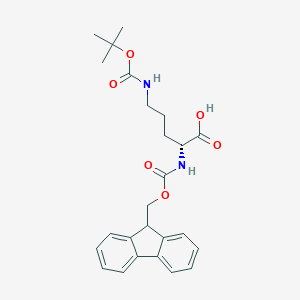

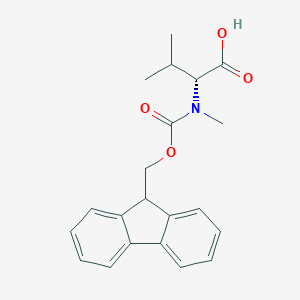

Fmoc-D-3,3-Diphenylalanine is a peptide derivative . It is used for research purposes and is not sold to patients .

Synthesis Analysis

This compound is used as a building block in the formulation of biocompatible hydrogels suitable for different biomedical applications . The final material obtained is deeply dependent on the preparation method . Different strategies have been adopted for the Fmoc-FF HG preparation, noting the changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .

Molecular Structure Analysis

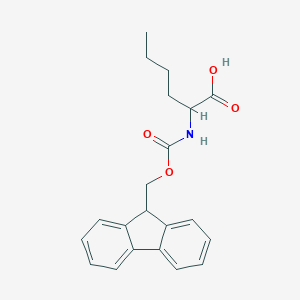

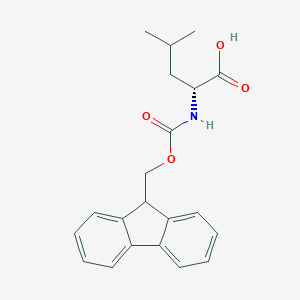

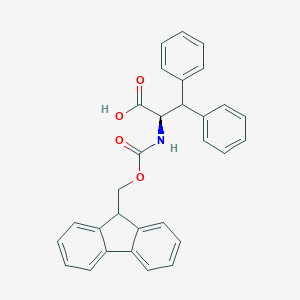

The molecular formula of this compound is C30H25NO4 . Its molecular weight is 463.524 .

Chemical Reactions Analysis

This compound is used in peptide and small molecule synthesis .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 676.5±55.0 °C at 760 mmHg . The melting point is 116.5-119.5ºC (lit.) . It has a flash point of 362.9±31.5 °C .

Aplicaciones Científicas De Investigación

Fmoc-D-3,3-Diphenylalanine has a number of scientific research applications. It is used in the synthesis of peptides, which are important components of proteins. It is also used in the synthesis of small molecules, which are important in drug discovery and development. In addition, it can be used to study protein folding, which is important in understanding protein function. Finally, it is used in the synthesis of peptidomimetics, which are important in the development of new drugs.

Mecanismo De Acción

Target of Action

Fmoc-D-3,3-Diphenylalanine, also known as Fmoc-FF, is a peptide derivative . Its primary target is the formation of self-supporting hydrogels (HG) under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Mode of Action

Fmoc-FF interacts with its targets through a process known as self-assembly . This process allows Fmoc-FF to form organized arrays of β-sheets in nanofibers via π-stacking . The self-assembly of Fmoc-FF is deeply dependent on the preparation method .

Biochemical Pathways

The biochemical pathways affected by Fmoc-FF are primarily related to the formation of hydrogels . These hydrogels can encapsulate high amounts of water or other biological fluids . The formation of these hydrogels can be influenced by various factors, including the preparation method, the solvent, and the pH .

Pharmacokinetics

It’s known that the properties of the hydrogels formed by fmoc-ff, such as stiffness, matrix porosity, and stability, can be influenced by the formulation strategy . More research is needed to fully understand the ADME properties of Fmoc-FF and their impact on bioavailability.

Result of Action

The result of Fmoc-FF’s action is the formation of mechanically rigid hydrogels . These hydrogels have been proposed for a broad range of applications in different fields, such as biomedical and industrial fields . They have been suggested as promising, tunable, and versatile scaffolds for tissue engineering .

Action Environment

The action of Fmoc-FF is influenced by various environmental factors. For instance, the structural properties of the resulting hydrogel depend on the experimental conditions used during the preparation . Furthermore, the formulation strategy can induce changes in the structural arrangement and behavior of the final material .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-D-3,3-Diphenylalanine has a number of advantages for lab experiments. It is relatively easy to synthesize, and its Fmoc group increases the solubility of the molecule, which is important for its use in a variety of applications. In addition, it is relatively stable, which allows it to be used in a variety of experiments. However, it is important to note that the Fmoc group can cause irritation to the skin and eyes, so it is important to exercise caution when handling the molecule.

Direcciones Futuras

Fmoc-D-3,3-Diphenylalanine has a number of potential future directions. It could be used in the development of new drugs and therapeutics, as well as in the synthesis of peptides and small molecules. In addition, it could be used in the study of protein folding, which is important in understanding protein function. Finally, it could be used in the development of peptidomimetics, which are important in the development of new drugs.

Métodos De Síntesis

Fmoc-D-3,3-Diphenylalanine is synthesized from the amino acid phenylalanine, which is a common component of proteins. The process involves the addition of the Fmoc (9-fluorenylmethoxycarbonyl) group to the amino acid, which protects it from degradation. This is followed by the addition of a 3,3-diphenylalanine group, which increases the stability of the molecule and allows it to be used in a variety of applications. The process is relatively simple and can be completed in a few steps.

Safety and Hazards

Fmoc-D-3,3-Diphenylalanine is considered an irritant . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-3,3-Diphenylalanine is known for its capability to self-assemble in self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Cellular Effects

This compound has shown promise as an extracellular matrix mimic due to its tunable, fibrous nature . It has been observed that the dissolution and degradation of this compound self-assembled gels result in necrosis at high concentrations in vitro .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its ability to self-assemble into hydrogels . This self-assembly is influenced by various factors such as pH, solvent, and other experimental conditions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . The mechanical properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, can vary significantly depending on the experimental conditions .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-MUUNZHRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.